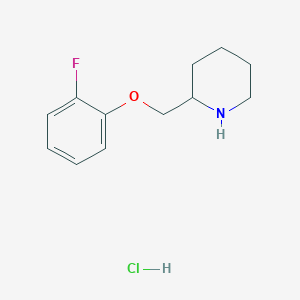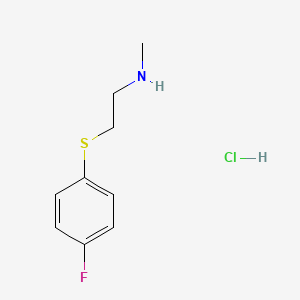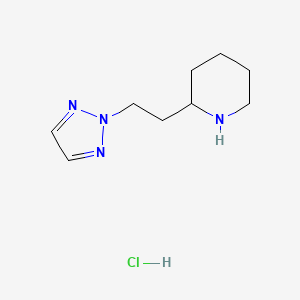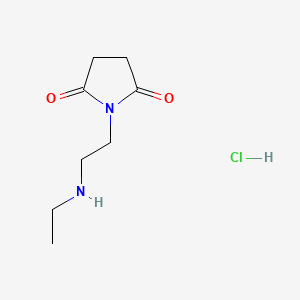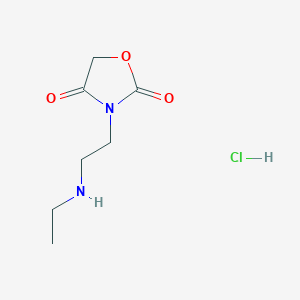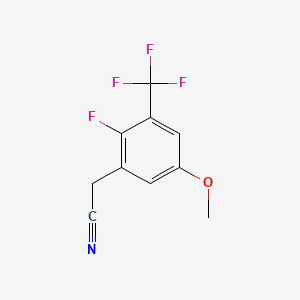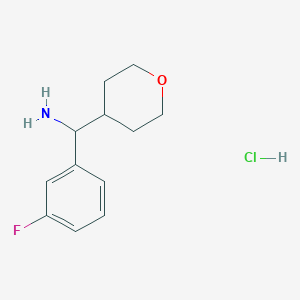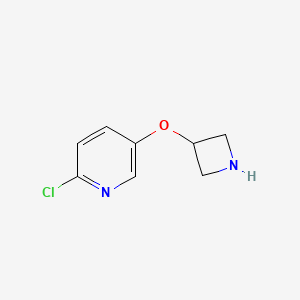
Pyridine, 5-(3-azetidinyloxy)-2-chloro-
説明
“Pyridine, 5-(3-azetidinyloxy)-2-chloro-” is a chemical compound with the CAS Number: 1354543-05-7 . It has a molecular weight of 223.1 and its linear formula is C8H12Cl2N2O .
Molecular Structure Analysis
The molecular structure of “Pyridine, 5-(3-azetidinyloxy)-2-chloro-” is represented by the linear formula C8H12Cl2N2O . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .科学的研究の応用
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. These compounds were investigated for their antidepressant and nootropic activities, with specific derivatives showing high antidepressant activity and nootropic activity in dose-dependent manners. This suggests the potential of the 2-azetidinone skeleton as a central nervous system active agent for therapeutic use (Asha B. Thomas et al., 2016).
Regioselective Difunctionalization
The regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been reported, leading to various 2,3,4-trisubstituted pyridines. This methodology opens new pathways for synthesizing key intermediates, including those related to pyridine derivatives like "Pyridine, 5-(3-azetidinyloxy)-2-chloro-" (Benjamin Heinz et al., 2021).
Antifungal Agents
A series of pyridine derivatives has been synthesized and evaluated for antifungal activity, indicating the potential of these compounds as potent antifungal agents. This underscores the importance of pyridine derivatives in developing new antifungal therapies (C. S. Rajput et al., 2011).
Antimicrobial Evaluation
Quinoline-oxadiazole–based azetidinone derivatives, including those related to the pyridine structure, have been synthesized, characterized, and screened for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the antimicrobial potential of these derivatives (A. Dodiya et al., 2012).
PET Tracers for Nicotinic Acetylcholine Receptors
Studies have focused on the synthesis and evaluation of pyridine derivatives as potential tracers for studying nicotinic acetylcholine receptors by positron emission tomography (PET), indicating the role of these compounds in neuroimaging and the study of neurological disorders (L. Brown et al., 2001).
Safety And Hazards
The safety information for “Pyridine, 5-(3-azetidinyloxy)-2-chloro-” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .
特性
IUPAC Name |
5-(azetidin-3-yloxy)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMHLFKMIUWSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-(3-azetidinyloxy)-2-chloro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



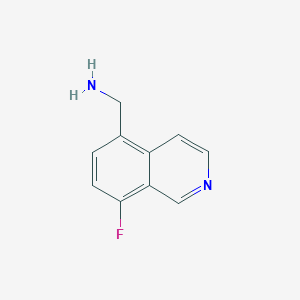
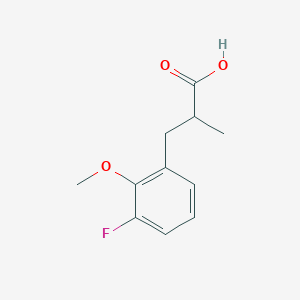
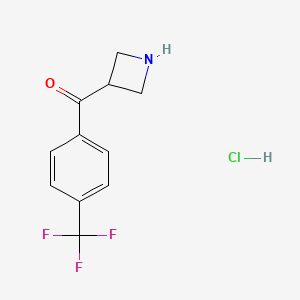
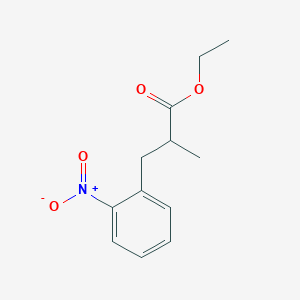
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)
